REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][C:6]=1[Cl:15])=[O:4].CO.O.[OH-].[Li+].Cl>O.O1CCCC1>[Cl:15][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:5]=1[C:3]([O:2][CH3:1])=[O:4])[C:11]([OH:13])=[O:12] |f:2.3.4|
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Name
|
|
Quantity
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25.15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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lithium hydroxide monohydrate
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Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C=C(C=C1)C(=O)OC)Cl
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Name
|
|
Quantity
|
112 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 2 L round-bottom flask, equipped with a mechanical stirrer
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Type
|
WAIT
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Details
|
After the reaction had proceeded at ambient temperature overnight
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Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
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Details
|
the solution was concentrated in vacuo to about 150 mL
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Type
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ADDITION
|
Details
|
diluted with water (200 mL)
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Type
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FILTRATION
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Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL)
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Type
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CUSTOM
|
Details
|
to give the recovered
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL) and air
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
The solid was dissolved in methanol (300 mL)
|
Type
|
ADDITION
|
Details
|
to the stirred solution, water was added to just before the cloud point
|
Type
|
WAIT
|
Details
|
After the solution was left at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the resulting colorless solid that had formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed in turn with a cold mixture of methanol-water (1:2; 30 mL) and cold water (30 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized once more from methanol-water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 55.5% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |